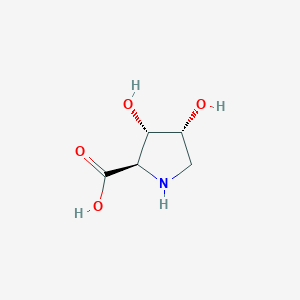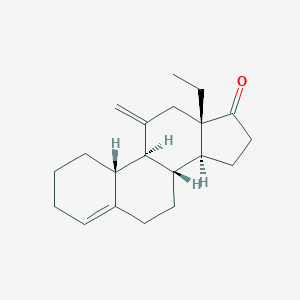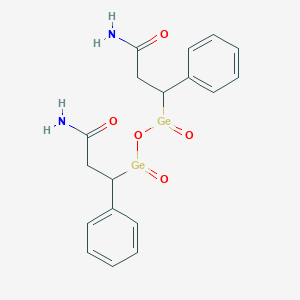
1-Phenyl-2-carbamoylethylgermanium sesquioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-carbamoylethylgermanium sesquioxide is a chemical compound that has been studied for its potential applications in scientific research. It is a type of organogermanium compound that contains a germanium atom, a phenyl group, and a carbamoyl group. This compound has been found to have interesting properties that make it useful in various research fields.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-carbamoylethylgermanium sesquioxide is not fully understood. However, it is thought to act by scavenging free radicals and other reactive oxygen species, which can cause damage to cells and tissues. Additionally, it may activate various cellular signaling pathways that are involved in the regulation of oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Phenyl-2-carbamoylethylgermanium sesquioxide has a number of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cell types, including neuronal cells and immune cells. Additionally, it has been shown to protect cells from radiation-induced damage and to improve cell survival in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Phenyl-2-carbamoylethylgermanium sesquioxide in lab experiments is its antioxidant properties, which make it useful in the study of oxidative stress and related diseases. Additionally, its potential use as a radioprotective agent makes it useful in the study of radiation-induced damage. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1-Phenyl-2-carbamoylethylgermanium sesquioxide. One area of interest is the study of its potential use as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential cellular targets for its activity. Finally, the development of more efficient synthesis methods for this compound could make it more readily available for use in research.
Métodos De Síntesis
The synthesis of 1-Phenyl-2-carbamoylethylgermanium sesquioxide can be achieved through a multistep process. The first step involves the reaction of phenylmagnesium bromide with germanium tetrachloride to form phenylgermanium dichloride. This compound is then reacted with ethyl carbamate to form 1-phenyl-2-carbamoylethylgermanium dichloride. Finally, this compound is treated with hydrogen peroxide to form 1-Phenyl-2-carbamoylethylgermanium sesquioxide.
Aplicaciones Científicas De Investigación
1-Phenyl-2-carbamoylethylgermanium sesquioxide has been studied for its potential applications in various scientific research fields. It has been found to have antioxidant properties, which make it useful in the study of oxidative stress and related diseases. Additionally, it has been studied for its potential use as a radioprotective agent, as it has been found to protect cells from radiation-induced damage.
Propiedades
Número CAS |
105736-52-5 |
|---|---|
Nombre del producto |
1-Phenyl-2-carbamoylethylgermanium sesquioxide |
Fórmula molecular |
C18H20Ge2N2O5 |
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
3-[[(3-amino-3-oxo-1-phenylpropyl)-oxogermyl]oxy-oxogermyl]-3-phenylpropanamide |
InChI |
InChI=1S/C18H20Ge2N2O5/c21-17(23)11-15(13-7-3-1-4-8-13)19(25)27-20(26)16(12-18(22)24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H2,21,23)(H2,22,24) |
Clave InChI |
WQWYFDBRHWSELB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)N)[Ge](=O)O[Ge](=O)C(CC(=O)N)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)N)[Ge](=O)O[Ge](=O)C(CC(=O)N)C2=CC=CC=C2 |
Sinónimos |
1-phenyl-2-carbamoylethylgermanium sesquioxide PCAGEO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



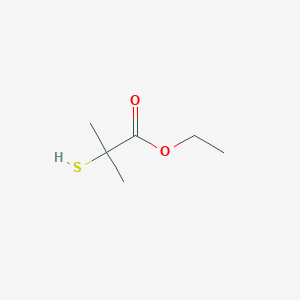
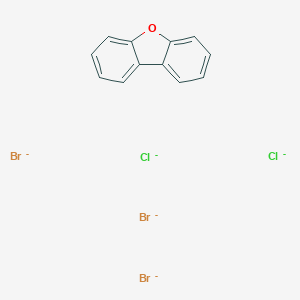
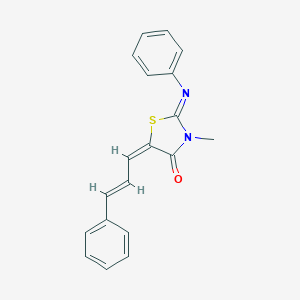
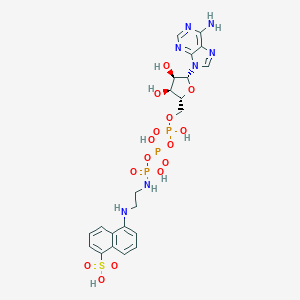
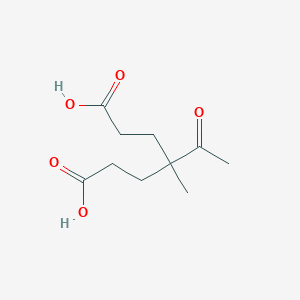
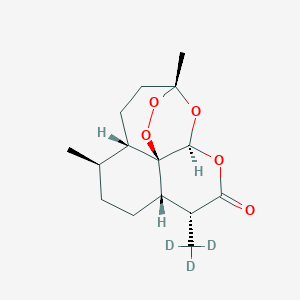
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)
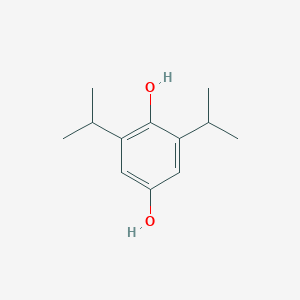
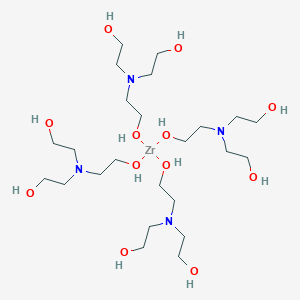
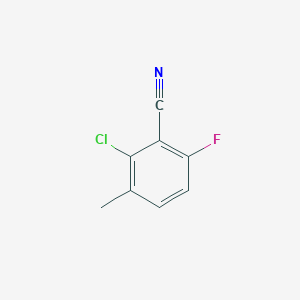
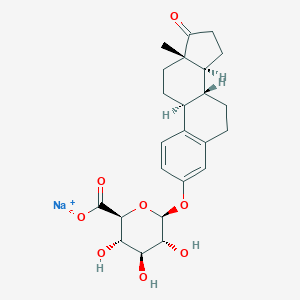
![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)
